REACTION_CXSMILES
|
CN.[C:3]([O:6][C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])(=O)[OH:4].[CH2:14]([N:16](CC)CC)C.Cl>C(Cl)Cl>[CH3:14][NH:16][C:3]([O:6][C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])=[O:4]
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
pyrocatechol carbonate
|
Quantity
|
680 g
|
Type
|
reactant
|
Smiles
|
C(O)(=O)OC=1C(O)=CC=CC1
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)OC=1C(O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |